Sodium acetate trihydrate

Vue d'ensemble

Description

L'acétate de sodium, connu par sa formule chimique ( \text{C}2\text{H}_3\text{NaO}_2 ), est un sel de sodium de l'acide acétique. Il s'agit d'un solide incolore et inodore, très soluble dans l'eau. L'acétate de sodium est couramment utilisé dans diverses applications industrielles et de laboratoire en raison de ses propriétés polyvalentes {_svg_1} .

Voies de synthèse et conditions réactionnelles :

-

Préparation en laboratoire : L'acétate de sodium peut être synthétisé en faisant réagir l'acide acétique avec le bicarbonate de sodium ou le carbonate de sodium. La réaction se déroule comme suit : [ \text{CH}3\text{COOH} + \text{NaHCO}_3 \rightarrow \text{CH}_3\text{COONa} + \text{H}_2\text{CO}_3 ] L'acide carbonique (( \text{H}_2\text{CO}_3 )) formé se décompose en dioxyde de carbone (( \text{CO}_2 )) et en eau (( \text{H}_2\text{O} )) {_svg_3}.

-

Production industrielle : Industriellement, l'acétate de sodium est produit en faisant réagir l'acide acétique avec l'hydroxyde de sodium en solution aqueuse : [ \text{CH}3\text{COOH} + \text{NaOH} \rightarrow \text{CH}_3\text{COONa} + \text{H}_2\text{O} ] Cette méthode est efficace et largement utilisée dans la production à grande échelle {_svg_4}.

Types de réactions :

-

Décarboxylation : L'acétate de sodium subit une décarboxylation lorsqu'il est chauffé avec de la chaux sodée (un mélange d'hydroxyde de sodium et d'oxyde de calcium), produisant du méthane : [ \text{CH}3\text{COONa} + \text{NaOH} \rightarrow \text{CH}_4 + \text{Na}_2\text{CO}_3 ]

-

Estérification : L'acétate de sodium réagit avec les halogénoalcanes, tels que le bromoéthane, pour former des esters : [ \text{CH}_3\text{COONa} + \text{BrCH}_2\text{CH}_3 \rightarrow \text{CH}_3\text{COOCH}_2\text{CH}_3 + \text{NaBr} ]

Réactifs et conditions courants :

Réactifs : Hydroxyde de sodium, acide acétique, halogénoalcanes.

Conditions : Les réactions se produisent généralement sous chauffage ou en solution aqueuse.

Principaux produits :

- Méthane provenant de la décarboxylation.

- Esters provenant des réactions d'estérification {_svg_5} .

4. Applications de la recherche scientifique

L'acétate de sodium a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme agent tampon dans diverses réactions chimiques et comme source d'ions acétate.

Biologie : Employé dans la précipitation des acides nucléiques et des protéines, et comme source de carbone pour les cultures bactériennes.

Médecine : Utilisé dans les solutions intraveineuses pour corriger l'hyponatrémie et comme agent alcalinisant dans l'acidose métabolique.

Industrie : Utilisé dans l'industrie textile pour les processus de teinture, comme scellant pour le béton et dans la conservation des aliments comme assaisonnement et tampon de pH

5. Mécanisme d'action

L'acétate de sodium exerce ses effets par divers mécanismes :

Action tampon : Il agit comme tampon en maintenant un pH stable dans les solutions, ce qui est crucial dans les processus biochimiques et industriels.

Réapprovisionnement en électrolytes : Lorsqu'il est administré par voie intraveineuse, l'acétate de sodium se dissocie en ions sodium et acétate, reconstituant les électrolytes et corrigeant les déséquilibres en sodium dans l'organisme

Applications De Recherche Scientifique

Scientific Research Applications

Biotechnology and Molecular Biology

Sodium acetate trihydrate serves as a crucial reagent in molecular biology, particularly in DNA isolation protocols. It acts as a carbon source for bacterial cultures and enhances the yield of DNA during ethanol precipitation processes. Its buffering capacity helps maintain stable pH levels in various biological assays .

Crystallization Studies

Recent studies have shown that SAT can be modified using polymer additives to prevent incongruent melting during thermal cycling. This application is significant for developing reliable phase change materials (PCMs) for thermal energy storage systems . The ability to control crystallization behavior enhances the effectiveness of SAT in energy applications.

Pharmaceutical Applications

Electrolyte Replenishment

In the pharmaceutical industry, this compound is commonly used to replenish lost electrolytes in patients undergoing treatments such as dialysis. It helps maintain electrolyte balance and pH levels in intravenous solutions, making it essential for patient hydration and recovery .

Buffering Agent

SAT is utilized as a buffering agent in various pharmaceutical formulations, ensuring the stability and efficacy of drugs by maintaining a consistent pH environment during storage and application .

Food Industry Applications

Preservative and Flavoring Agent

This compound is widely used in the food industry as a preservative and flavoring agent. It enhances flavors in products like pickles, sausages, and bread while also acting as a preservative by inhibiting bacterial growth .

pH Regulation

In cheese production, SAT helps regulate acidity and improve texture, preventing the growth of undesirable microorganisms during fermentation processes .

Agricultural Applications

Nutrient Source

In agriculture, this compound is employed as a nutrient source for crops. It promotes plant growth and development when used in fertilizers and animal feed formulations .

Pesticide Formulation

SAT is also involved in formulating pesticides such as insecticides and fungicides, contributing to improved agricultural productivity while minimizing pesticide residues on crops .

Industrial Applications

Concrete Longevity

This compound acts as a sealant for concrete surfaces, preventing water damage by filling crevices and enhancing durability against environmental factors. This application is particularly beneficial in construction projects where moisture resistance is critical .

Textile Industry

In textile manufacturing, SAT neutralizes sulfuric acid waste streams and serves as a photoresist during dyeing processes. Its role in dye uptake enhances color retention and fabric quality .

Data Table: Summary of Applications

| Application Area | Specific Uses |

|---|---|

| Scientific Research | DNA isolation, bacterial culture medium |

| Pharmaceuticals | Electrolyte replenishment, buffering agent |

| Food Industry | Preservative, flavor enhancer |

| Agriculture | Nutrient source, pesticide formulation |

| Industrial | Concrete sealant, textile dyeing |

Case Studies

- Thermal Energy Storage : A study highlighted the use of this compound as a phase change material for thermal energy storage systems. The incorporation of polymer additives demonstrated improved thermal cycling performance, making SAT a viable option for energy-efficient heating systems .

- Food Preservation Research : Research indicated that this compound effectively inhibits microbial growth in pickled products, extending shelf life without compromising flavor integrity .

Mécanisme D'action

Sodium acetate exerts its effects through various mechanisms:

Buffering Action: It acts as a buffer by maintaining a stable pH in solutions, which is crucial in biochemical and industrial processes.

Electrolyte Replenishment: When administered intravenously, sodium acetate dissociates into sodium and acetate ions, replenishing electrolytes and correcting sodium imbalances in the body

Comparaison Avec Des Composés Similaires

L'acétate de sodium peut être comparé à d'autres sels de sodium d'acides carboxyliques :

Formiate de sodium (( \text{HCOONa} )): Similaire à être un sel de sodium d'un acide carboxylique, mais le formiate a des applications différentes, telles que le dégivrage et comme agent réducteur.

Propionate de sodium (( \text{C}2\text{H}_5\text{COONa} )): Utilisé comme conservateur alimentaire et dans la prévention de la croissance de moisissures.

Diacétate de sodium (( \text{C}_4\text{H}_7\text{NaO}_4 )): Une combinaison d'acétate de sodium et d'acide acétique, utilisée comme conservateur et agent aromatisant {_svg_9}

L'acétate de sodium est unique par sa polyvalence et sa large gamme d'applications dans différents domaines, ce qui en fait un composé précieux tant dans la recherche que dans l'industrie.

Propriétés

Key on ui mechanism of action |

It works as a source of sodium ions especially in cases of hyponatremic patients. Sodium has a primary role in regulating extracellular fluid volume. It controls water distribution, fluid and electrolyte balance and the osmotic pressure of body fluids. Sodium is also involved in nerve conduction, muscle contraction, acid-base balance and cell nutrient uptake. |

|---|---|

Numéro CAS |

6131-90-4 |

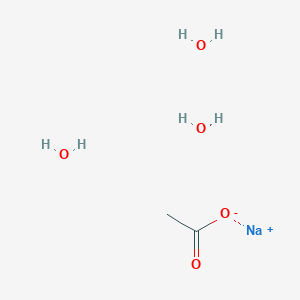

Formule moléculaire |

C2H6NaO3 |

Poids moléculaire |

101.06 g/mol |

Nom IUPAC |

sodium;acetate |

InChI |

InChI=1S/C2H4O2.Na.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2 |

Clé InChI |

PNNIIULEYDEVIV-UHFFFAOYSA-N |

Impuretés |

Because of demanding reagent,pharmaceutical, medical, and photographic uses, purity becomes very important. Among improvements made in recent years were the reduction of iron content and carbonate level of the Food Chemical Codex grade. Technical grades have higher limits for heavy metals, arsenic, carbonates, or potassium compounds. |

SMILES |

CC(=O)[O-].O.O.O.[Na+] |

SMILES isomérique |

CC(=O)[O-].O.O.O.[Na+] |

SMILES canonique |

CC(=O)O.O.[Na] |

Color/Form |

WHITE GRANULAR POWDER OR MONOCLINIC CRYSTALS Colorless |

Densité |

1.528 g/ml 1.5 g/cm³ |

melting_point |

324 °C 328 °C |

Key on ui other cas no. |

6131-90-4 |

Description physique |

Dry Powder; Pellets or Large Crystals; Liquid Anhydrous:White, odourless, granular, hygroscopic powder White hygroscopic solid; [ICSC] Colorless odorless hygroscopic solid; [CHEMINFO] White odorless crystalline powder; [MSDSonline] WHITE HYGROSCOPIC CRYSTALLINE POWDER. |

Numéros CAS associés |

6131-90-4 (Parent) 127-09-3 (anhydrous) |

Solubilité |

WATER: 119 G/100 ML @ 0 °C, 170.15 G/100 ML @ 100 °C; SLIGHTLY SOL IN ALCOHOL Solubility in water, g/100ml at 20 °C: 46.5 |

Synonymes |

Sodium Acetate Sodium Acetate Trihydrate Sodium Acetate, Anhydrous |

Pression de vapeur |

0.00000071 [mmHg] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of sodium acetate trihydrate?

A1: The molecular formula of this compound is CH₃COONa·3H₂O, and its molecular weight is 136.08 g/mol.

Q2: What is the significance of the three water molecules in this compound?

A2: The three water molecules are integral to the crystal structure of this compound. These water molecules form hydrogen bonds with the acetate ions and sodium ions, contributing to the stability of the crystal lattice. []

Q3: How does the presence of water molecules affect the spectroscopic data of this compound?

A3: The water molecules in this compound contribute significantly to its infrared (IR) spectrum. The O-H stretching vibrations of the water molecules result in characteristic broad bands in the IR spectrum, which are distinguishable from the absorption bands of the acetate ion. This allows researchers to differentiate between bulk water and the water molecules specifically bound within the crystal structure of this compound. []

Q4: What makes this compound a promising phase change material (PCM)?

A4: this compound exhibits a high latent heat of fusion (264 J/g) at its melting point of 58°C. [] This means it can store and release a significant amount of heat energy during the melting and solidification processes, making it suitable for thermal energy storage applications. [, , , , , ]

Q5: What are the main challenges associated with using this compound as a PCM?

A5: this compound suffers from two major drawbacks:

- Supercooling: It tends to cool significantly below its melting point before solidifying. [, , , , , , ]

- Phase Separation: During solidification, the anhydrous salt can settle out, reducing the material's energy storage capacity over time. [, , ]

Q6: What strategies have been explored to address the supercooling issue in this compound?

A6: Researchers have investigated various approaches to mitigate supercooling, including:

- Adding Nucleating Agents: Substances like disodium hydrogen phosphate dodecahydrate (DSP) provide nucleation sites for crystal growth, promoting solidification closer to the melting point. [, , , , , , ]

- Incorporating Nanoparticles: Nanomaterials such as AlN, Si₃N₄, ZrB₂, SiO₂, BC₄, and SiB₆ have been studied as potential nucleating agents. []

- Applying External Stimuli: Techniques like ultrasonic radiation [] and electrical initiation [] have shown potential in triggering crystallization and controlling supercooling.

Q7: How can the problem of phase separation in this compound be minimized?

A7: Several methods have been proposed to address phase separation:

- Adding Thickening Agents: Polymers like carboxymethyl cellulose (CMC) increase the viscosity of the molten material, inhibiting the settling of anhydrous salt. [, , , , , ]

- Using Metal Foams: Aluminum and copper foams coated with disodium hydrogen phosphate dodecahydrate have been investigated as supporting structures for this compound. [] These structures can enhance thermal conductivity and potentially limit phase separation by providing a more confined space for crystallization.

- Optimizing Water Content: Research suggests that the amount of water present in the system plays a critical role in phase separation. [] Carefully controlling the water content during preparation and cycling could potentially minimize this issue.

Q8: What are some potential applications of this compound in thermal energy storage systems?

A8: this compound shows promise in various applications, including:

- Solar Heating Systems: It can store solar energy collected during the day and release it for heating purposes at night. [, ]

- Waste Heat Recovery: It can capture waste heat from industrial processes and utilize it for other purposes. []

- Heating Pads: The exothermic crystallization of supercooled this compound is utilized in commercially available hand warmers. []

Q9: What are the key areas of future research on this compound as a PCM?

A9: Further research is needed to:

- Explore the use of novel materials and techniques, such as in-situ nanostructure synthesis, [] to further improve its thermophysical properties.

Q10: What are some alternatives to this compound for thermal energy storage?

A10: While this compound is a promising candidate, other PCMs with different melting temperatures and properties are also being investigated, including:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.